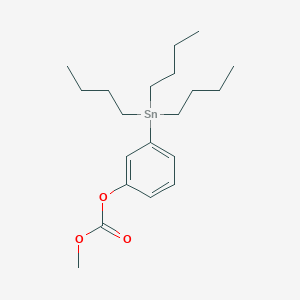
Methyl 3-(tributylstannyl)phenyl carbonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-(tributylstannyl)phenyl carbonate is an organotin compound with the molecular formula C20H34O3Sn. It is a derivative of phenyl carbonate, where the phenyl group is substituted with a tributylstannyl group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Methyl 3-(tributylstannyl)phenyl carbonate can be synthesized through a multi-step process involving the stannylation of a phenyl carbonate precursor. One common method involves the reaction of methyl 3-bromophenyl carbonate with tributyltin hydride in the presence of a palladium catalyst. The reaction is typically carried out under an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-(tributylstannyl)phenyl carbonate undergoes various chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding stannic derivatives.
Coupling Reactions: It can participate in cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include halides (e.g., bromine) and alkoxides (e.g., sodium methoxide). Reactions are typically carried out in polar solvents like DMF or DMSO.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are commonly employed.
Major Products Formed:
Substitution Reactions: Products include various substituted phenyl carbonates.
Oxidation Reactions: Products include stannic derivatives.
Coupling Reactions: Products include biaryl compounds and other complex organic molecules.
Applications De Recherche Scientifique
Methyl 3-(tributylstannyl)phenyl carbonate has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the synthesis of complex organic molecules, particularly in cross-coupling reactions.
Materials Science: The compound is explored for its potential in creating novel materials with unique properties.
Medicinal Chemistry: It is investigated for its potential use in drug development and as a precursor for bioactive compounds
Mécanisme D'action
The mechanism of action of methyl 3-(tributylstannyl)phenyl carbonate involves its ability to participate in various chemical reactions due to the presence of the tributylstannyl group. This group acts as a nucleophile or electrophile, depending on the reaction conditions, facilitating the formation of new chemical bonds. The molecular targets and pathways involved are primarily related to its reactivity in organic synthesis .
Comparaison Avec Des Composés Similaires
Methyl phenyl carbonate: Lacks the tributylstannyl group and has different reactivity.
Tributyltin hydride: Used as a reagent in the synthesis of methyl 3-(tributylstannyl)phenyl carbonate.
Phenyl carbonates with other substituents: Such as methyl 3-bromophenyl carbonate, which serves as a precursor in the synthesis
Uniqueness: this compound is unique due to the presence of the tributylstannyl group, which imparts distinct reactivity and enables its use in specialized organic synthesis applications. This makes it a valuable compound in the toolkit of synthetic chemists .
Propriétés
Numéro CAS |
198202-09-4 |
|---|---|
Formule moléculaire |
C20H34O3Sn |
Poids moléculaire |
441.2 g/mol |
Nom IUPAC |
methyl (3-tributylstannylphenyl) carbonate |
InChI |
InChI=1S/C8H7O3.3C4H9.Sn/c1-10-8(9)11-7-5-3-2-4-6-7;3*1-3-4-2;/h2-3,5-6H,1H3;3*1,3-4H2,2H3; |
Clé InChI |
FCKOWYZYLPRGNQ-UHFFFAOYSA-N |
SMILES canonique |
CCCC[Sn](CCCC)(CCCC)C1=CC=CC(=C1)OC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


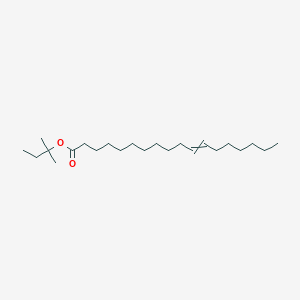
![N-[4-(benzyloxy)phenyl]-3-chloro-1-benzothiophene-2-carboxamide](/img/structure/B12568899.png)
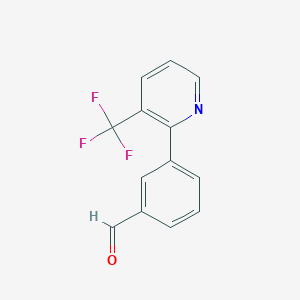
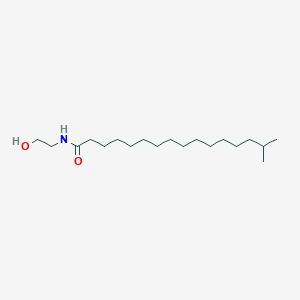
![3-[2-(Furan-3-yl)ethyl]-2,3,4-trimethylcyclohexan-1-ol;methanesulfonic acid](/img/structure/B12568922.png)
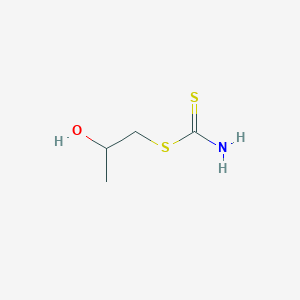
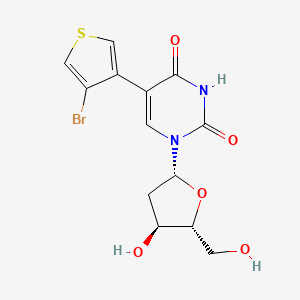
![Methyl difluoro[(thiophen-2-yl)sulfanyl]acetate](/img/structure/B12568934.png)
![4-[(2-Ethylhexyl)oxy]-N-(4-phenyl-1,3-thiazol-2-yl)benzene-1-sulfonamide](/img/structure/B12568935.png)

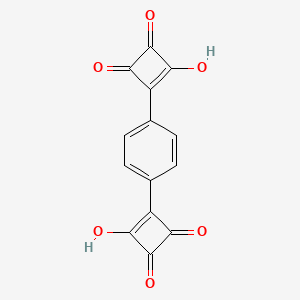
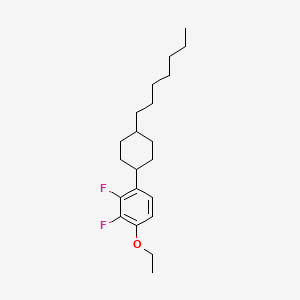
![3',4',5'-Trichloro[1,1'-biphenyl]-2,5-dione](/img/structure/B12568954.png)
![Acetic acid--[(benzylamino)(naphthalen-2-yl)methyl]phosphonic acid (1/1)](/img/structure/B12568964.png)
